1-Acetoxyocta-2,7-diene
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Overview
Description
1-Acetoxyocta-2,7-diene is an organic compound with the molecular formula C10H16O2 It is a derivative of octadiene, featuring an acetate group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Acetoxyocta-2,7-diene can be synthesized through various methods. One common approach involves the acetylation of 2,7-octadien-1-ol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-Acetoxyocta-2,7-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace the acetate group.
Major Products Formed
Epoxides: Formed through epoxidation reactions.
Diols: Result from dihydroxylation reactions.
Saturated derivatives: Produced via reduction of double bonds.
Substituted derivatives: Obtained through nucleophilic substitution reactions.
Scientific Research Applications
1-Acetoxyocta-2,7-diene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties .
Mechanism of Action
The mechanism of action of 1-acetoxyocta-2,7-diene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound’s double bonds react with oxidizing agents to form epoxides or diols. In substitution reactions, the acetate group is replaced by nucleophiles, leading to the formation of new functional groups. These reactions are facilitated by the compound’s conjugated diene structure, which stabilizes reaction intermediates through resonance .
Comparison with Similar Compounds
Similar Compounds
1,7-Octadiene: A related compound with a similar diene structure but lacking the acetate group.
2,7-Octadien-1-ol: The precursor to 1-acetoxyocta-2,7-diene, featuring a hydroxyl group instead of an acetate group.
1,3-Butadiene: A simpler diene with two double bonds but a shorter carbon chain
Uniqueness
This compound is unique due to its acetate functional group, which imparts distinct reactivity and properties compared to other dienes. This functional group allows for a wider range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
3491-27-8 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
octa-2,7-dienyl acetate |
InChI |
InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-12-10(2)11/h3,7-8H,1,4-6,9H2,2H3 |
InChI Key |
RDOHPVPONNHSPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC=CCCCC=C |
Origin of Product |
United States |
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